Osmium(III) chloride

描述

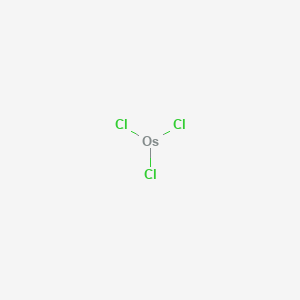

Structure

2D Structure

属性

IUPAC Name |

trichloroosmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Os/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIHPMFLFVHDIN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Os](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OsCl3, Cl3Os | |

| Record name | Osmium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Osmium(III)_chloride&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065457 | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13444-93-4 | |

| Record name | Osmium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Osmium(III) Chloride: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Osmium(III) chloride (OsCl₃), a key precursor in the synthesis of osmium-based compounds and catalysts. This document details its chemical formula, structure, and relevant quantitative data, along with generalized experimental protocols for its synthesis.

Chemical Formula and Physical Properties

This compound is an inorganic compound that exists in two primary forms: an anhydrous solid and a hydrated crystalline form, most commonly as a trihydrate (OsCl₃·3H₂O).[1][2] The physical and chemical properties of these two forms differ significantly, particularly their solubility and appearance.

The anhydrous form presents as black-brown or dark-grey crystals, while the hydrated form is typically composed of dark green crystals.[1][2][3] A notable discrepancy exists in the reported solubility of the anhydrous form; while some sources describe it as soluble in water, others assert that it is insoluble in water and organic solvents but will dissolve in concentrated acids.[3][4] The hydrated form is consistently reported as being soluble in water.[5][6]

| Property | Anhydrous this compound | Hydrated this compound |

| Chemical Formula | OsCl₃ | OsCl₃·3H₂O (trihydrate) |

| Molar Mass | 296.58 g/mol [1] | 350.63 g/mol |

| CAS Number | 13444-93-4[1] | 14996-60-2[1] |

| Appearance | Black-brown, dark-grey crystals[1][3][7] | Dark green crystals[1][2] |

| Melting Point | Decomposes at >500 °C[3] | Decomposes |

| Solubility in Water | Insoluble (soluble in conc. acid)[3] | Soluble[5][6] |

Molecular and Crystal Structure

The structural arrangement of this compound is dictated by its hydration state. The anhydrous form adopts a polymeric lattice, whereas the hydrated form consists of coordinated water molecules around the central osmium ion.

Anhydrous this compound (OsCl₃)

In this structure, each Os(III) ion is octahedrally coordinated to six chloride ions. These OsCl₆ octahedra share edges to form two-dimensional sheets, which are then held together by weak van der Waals forces.[10] The coordination geometry around the central osmium atom is the foundational element of this extended structure.

Hydrated this compound (OsCl₃·3H₂O)

When dissolved in water, this compound forms the hexaquoosmium(III) complex ion, [Os(H₂O)₆]³⁺.[11] In this complex, the central Os(III) ion is octahedrally coordinated by six water molecules. The solid hydrated form, OsCl₃·3H₂O, is a complex salt where water molecules and potentially chloride ions are directly coordinated to the osmium center to satisfy its coordination sphere, with chloride ions also present as counter-ions.

Quantitative Data

Precise experimental data for this compound is sparse in the literature. However, theoretical values and expected spectral characteristics can be inferred from the behavior of isoelectronic species and related osmium complexes.

| Parameter | Value / Expected Characteristics |

| Magnetic Susceptibility | Paramagnetic. As a low-spin d⁵ ion in an octahedral field, Os(III) has one unpaired electron. The theoretical spin-only magnetic moment (μ_so) is ≈1.73 Bohr magnetons.[12] |

| Infrared (IR) / Raman Spectroscopy | The primary vibrational modes of interest are the Os-Cl stretches. For octahedral [OsCl₆]³⁻ complexes, these are expected to appear in the far-IR and Raman spectra in the range of 300-350 cm⁻¹.[13][14] |

| UV-Visible Spectroscopy | The electronic spectrum is expected to be characterized by weak d-d transitions for aquated ions and more intense ligand-to-metal charge transfer (LMCT) bands for chloro complexes like [OsCl₆]³⁻.[15][16] |

Experimental Protocols

The synthesis of this compound requires careful control of reaction conditions, particularly for the anhydrous form, due to the high temperatures and hazardous reagents involved.

Synthesis of Anhydrous this compound

Anhydrous OsCl₃ is typically prepared via the thermal decomposition of Osmium(IV) chloride (OsCl₄).[1][3]

Reaction: 2OsCl₄(s) → 2OsCl₃(s) + Cl₂(g)

Methodology:

-

Place a sample of Osmium(IV) chloride in a quartz tube suitable for high-temperature reactions.

-

The tube should be connected to a system that allows for the controlled flow of an inert gas and the safe handling of the evolved chlorine gas.

-

Heat the sample under a slow stream of inert gas (e.g., argon) to a temperature sufficient to induce decomposition (typically above 400°C).[17]

-

Maintain the temperature until the evolution of chlorine gas ceases. The color change from the reddish-black of OsCl₄ to the black-brown of OsCl₃ indicates the completion of the reaction.

-

Cool the reaction vessel to room temperature under an inert atmosphere to prevent re-oxidation or hydration.

-

The resulting OsCl₃ powder should be handled and stored under anhydrous and inert conditions.

Synthesis of Hydrated this compound

The hydrated form is readily prepared from its anhydrous counterpart.

Methodology:

-

Carefully dissolve anhydrous this compound in deionized water.

-

Gently heat the solution to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature to promote the crystallization of OsCl₃·3H₂O.

-

The resulting dark green crystals can be isolated by filtration.

-

Wash the crystals with a small amount of cold deionized water and dry them in a desiccator.

Conclusion

This compound, in both its anhydrous and hydrated forms, is a fundamental starting material in osmium chemistry. Its utility as a precursor for a wide range of organometallic and coordination complexes underscores its importance in catalysis and materials science research.[1] While detailed structural and spectroscopic data for OsCl₃ itself are not extensively reported, a robust understanding of its properties can be established through analogies with closely related transition metal halides and the principles of coordination chemistry. The experimental protocols outlined provide a basis for the synthesis of this versatile compound in a laboratory setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Osmium (III) chloride CAS#: 13444-93-4 [m.chemicalbook.com]

- 4. mp-570997: RuCl3 (trigonal, P3_112, 151) [legacy.materialsproject.org]

- 5. americanelements.com [americanelements.com]

- 6. fishersci.com [fishersci.com]

- 7. WebElements Periodic Table » Osmium » osmium trichloride [webelements.com]

- 8. [1602.08112] Low-temperature crystal and magnetic structure of $α$-RuCl3 [arxiv.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 11. This compound trihydrate | 135296-80-9 | Benchchem [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 16. ejbio.imedpub.com [ejbio.imedpub.com]

- 17. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Anhydrous Osmium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous Osmium(III) chloride (OsCl₃) is an inorganic compound of significant interest in catalysis and as a precursor for the synthesis of novel osmium-containing complexes. This guide provides a comprehensive overview of its core physical properties based on available literature. Due to the compound's nature, some specific quantitative data, particularly detailed crystallographic and spectroscopic information, remains scarce in publicly accessible resources. This document collates the established data and outlines the experimental methodologies for its synthesis and characterization, providing a foundational resource for professionals in chemistry and materials science.

General Properties

Anhydrous this compound is a dark-colored, crystalline solid. It is a key starting material for the synthesis of various osmium compounds and complexes.[1][2]

Quantitative Physical Data

The following table summarizes the key physical properties of anhydrous this compound. It is important to note that there is some discrepancy in the reported values for solubility and melting point across different sources.

| Property | Value | Citations |

| Appearance | Black-brown or dark-grey crystalline solid | [1] |

| Chemical Formula | OsCl₃ | [1] |

| Molar Mass | 296.58 g/mol | [1] |

| Melting Point | Decomposes between 450 °C and 560 °C | [1] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility in Water | Reported as both soluble and insoluble | [1][2] |

| Solubility in other solvents | Insoluble in organic solvents, soluble in concentrated acids |

Spectroscopic and Magnetic Properties

Detailed spectroscopic and magnetic data for anhydrous this compound are not widely available in the literature. Characterization would typically involve the following techniques:

-

Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the vibrational modes of the Os-Cl bonds. For a solid-state material like OsCl₃, far-IR and low-frequency Raman spectroscopy would be particularly important.

-

UV-Vis Spectroscopy: In the solid state, diffuse reflectance UV-Vis spectroscopy could provide information about the electronic transitions within the d-orbitals of the Os(III) ion.

-

Magnetic Susceptibility: Measurement of the temperature-dependent magnetic susceptibility would elucidate the electronic structure and magnetic ordering of the d⁵ Os(III) centers.

While specific spectral data is not available, a logical workflow for the characterization of anhydrous OsCl₃ is presented below.

Experimental Protocols

Synthesis of Anhydrous this compound

Two primary methods for the synthesis of anhydrous this compound are reported in the literature:

Method 1: Direct Chlorination of Osmium Metal [1]

-

Reaction: 2 Os(s) + 3 Cl₂(g) → 2 OsCl₃(s)

-

Protocol: This reaction is typically carried out at elevated temperatures in a tube furnace. Powdered osmium metal is placed in a quartz or ceramic boat within the furnace tube. A stream of dry chlorine gas, often diluted with an inert gas like argon or nitrogen, is passed over the heated osmium metal. The temperature and reaction time are critical parameters that need to be optimized to ensure complete conversion and to avoid the formation of other osmium chlorides. The product, anhydrous OsCl₃, is collected as a crystalline solid.

Method 2: Thermal Decomposition of Osmium(IV) Chloride [1]

-

Reaction: 2 OsCl₄(s) → 2 OsCl₃(s) + Cl₂(g)

-

Protocol: Anhydrous Osmium(IV) chloride is heated in an inert atmosphere or under vacuum. The decomposition reaction yields solid anhydrous this compound and chlorine gas. The temperature of decomposition must be carefully controlled to prevent further decomposition of the OsCl₃ product.

Characterization Methods

-

X-ray Diffraction (XRD): Powder XRD would be used to confirm the crystalline phase of the synthesized material and to determine its crystal structure, including lattice parameters and space group.

-

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA): TGA/DTA would be employed to study the thermal stability of anhydrous OsCl₃ and to characterize its decomposition pathway. The analysis would be performed under an inert atmosphere to prevent oxidation.

-

Elemental Analysis: Inductively Coupled Plasma (ICP) analysis or other elemental analysis techniques would be used to confirm the stoichiometry of the synthesized this compound.

Visualizations

Logical Workflow for Characterization of Anhydrous this compound

Caption: Workflow for the synthesis and comprehensive physical characterization of anhydrous this compound.

Conclusion

Anhydrous this compound is a compound with significant potential in synthetic chemistry. While its fundamental physical properties are generally established, this guide highlights a notable lack of detailed, publicly available quantitative data, particularly in the areas of crystallography and spectroscopy. The experimental protocols outlined provide a starting point for researchers aiming to synthesize and characterize this compound. Further in-depth studies are required to fully elucidate the rich physical chemistry of anhydrous this compound, which will undoubtedly pave the way for its broader application in research and development.

References

Osmium(III) Chloride Hydrate: A Technical Guide to Its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of osmium(III) chloride hydrate (B1144303) (OsCl₃·xH₂O). A thorough understanding of its solubility is critical for its application in catalysis, materials science, and as a precursor in the synthesis of novel therapeutic agents. This document collates available qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Solubility Profile

This compound hydrate is consistently reported as a water-soluble compound.[1][2][3][4][5][6] Various chemical suppliers and data repositories describe it as "soluble," "very soluble," or an "excellent water soluble crystalline Osmium source."[1][7] This high aqueous solubility is a key characteristic, facilitating its use in a wide range of solution-based chemical reactions.[2]

In contrast, information regarding the solubility of this compound in organic solvents is limited and primarily points towards poor solubility. The anhydrous form, this compound, is reported to be insoluble in organic solvents. While data for the hydrated form is not explicitly detailed, a material safety data sheet lists organic solvents as incompatible materials, suggesting limited solubility or potential reactivity.

Quantitative Solubility Data

| Solvent | Qualitative Solubility |

| Water | Soluble, Very Soluble |

| Organic Solvents | Insoluble (data for anhydrous form) |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a metal halide like this compound hydrate. This method can be adapted for various solvents and temperatures.

Objective: To determine the concentration of a saturated solution of this compound hydrate in a given solvent at a specified temperature.

Materials:

-

This compound hydrate

-

Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument for osmium quantification

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound hydrate to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Alternatively, centrifuge an aliquot of the suspension to separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Dilution and Analysis: Dilute the collected aliquot to a suitable concentration with the solvent. Analyze the concentration of osmium in the diluted solution using a calibrated analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

-

Calculation: Calculate the solubility of this compound hydrate in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in units such as g/L or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound.

Caption: A logical workflow for the systematic assessment of a compound's solubility.

References

- 1. americanelements.com [americanelements.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound trihydrate CAS#: 135296-80-9 [m.chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound trihydrate, Premion™, 99.99% (metals basis), Os 52-56% | Fisher Scientific [fishersci.ca]

- 7. Osmium Chloride Hydrate - ESPI Metals [espimetals.com]

Synthesis of High-Purity Osmium(III) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for producing high-purity anhydrous Osmium(III) chloride (OsCl₃). This compound is a critical precursor in the synthesis of various osmium-containing compounds utilized in catalysis and pharmaceutical research. The methodologies detailed herein are compiled from established chemical literature, offering a comprehensive resource for obtaining this essential inorganic compound.

Introduction

This compound is an inorganic compound with the chemical formula OsCl₃. In its anhydrous form, it exists as black-brown crystals, while its hydrated counterpart, OsCl₃·3H₂O, typically appears as dark green crystals.[1] For many applications in synthetic chemistry, particularly in the development of organometallic catalysts and pharmaceutical intermediates, the use of the high-purity, anhydrous form is crucial to ensure reaction specificity and reproducibility. This guide outlines the most common and effective methods for the synthesis of high-purity OsCl₃.

Primary Synthesis Routes

There are three principal pathways for the synthesis of this compound:

-

Direct Chlorination of Osmium Metal: This method involves the reaction of elemental osmium with chlorine gas at elevated temperatures.

-

Thermal Decomposition of Osmium(IV) Chloride: In this route, the higher oxidation state osmium tetrachloride (OsCl₄) is heated under controlled conditions to yield OsCl₃ and chlorine gas.

-

Dehydration of this compound Hydrate: Commercially available OsCl₃·3H₂O can be dehydrated to produce the anhydrous form.

The selection of a particular route will depend on the available starting materials, laboratory equipment, and the desired purity of the final product.

Experimental Protocols

Detailed experimental procedures for each synthesis route are provided below. These protocols are intended to be a guide and may require optimization based on specific laboratory conditions.

Direct Chlorination of Osmium Metal

This method is a direct and fundamental approach to synthesizing OsCl₃. However, careful control of reaction conditions is necessary to favor the formation of the desired Os(III) oxidation state and to minimize the production of other osmium chlorides, such as OsCl₄.

Experimental Protocol:

-

Place a known quantity of high-purity osmium metal powder in a quartz combustion tube.

-

Heat the tube to a precisely controlled temperature, typically in the range of 450-500°C.

-

Pass a slow, steady stream of dry chlorine gas over the heated osmium metal.

-

The reaction 2Os + 3Cl₂ → 2OsCl₃ will proceed, forming a black, crystalline sublimate of OsCl₃ in the cooler parts of the tube.[1]

-

After the reaction is complete, cool the apparatus to room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent the product from reacting with atmospheric moisture.

-

The crude OsCl₃ can be further purified by sublimation under reduced pressure.

Logical Workflow for Direct Chlorination:

Thermal Decomposition of Osmium(IV) Chloride

This method is an effective route to OsCl₃, particularly if OsCl₄ is readily available. The process relies on the thermal instability of OsCl₄, which decomposes to the more stable OsCl₃ upon heating.

Experimental Protocol:

-

Place a sample of Osmium(IV) chloride in a sealed, evacuated quartz tube.

-

Heat the tube to a temperature of approximately 450-500°C.

-

At this temperature, OsCl₄ will decompose according to the reaction: 2OsCl₄ → 2OsCl₃ + Cl₂.[1]

-

The resulting OsCl₃ will remain as a solid residue, while the chlorine gas can be removed by evacuating the tube while still hot or by condensing it in a cold trap.

-

To ensure high purity, the starting OsCl₄ should be of high quality, and the decomposition should be carried out under a high vacuum to facilitate the removal of the chlorine byproduct.

Logical Workflow for Thermal Decomposition:

Dehydration of this compound Hydrate

This is often the most convenient method as it starts with a commercially available precursor. The primary challenge is to remove the water of hydration without causing decomposition or the formation of osmium oxides.

Experimental Protocol:

-

Place OsCl₃·3H₂O in a reaction vessel that can be heated and evacuated.

-

Slowly heat the hydrated salt under a dynamic vacuum. A gradual temperature increase is crucial to prevent the formation of osmium oxychlorides.

-

A common procedure involves heating the sample to around 150-200°C in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or by passing a stream of dry hydrogen chloride (HCl) gas over the sample. The dehydrating agent reacts with the water, facilitating its removal.

-

Maintain the temperature and vacuum until all water has been removed, indicated by the cessation of gas evolution and a color change from dark green to black-brown.

-

Cool the resulting anhydrous OsCl₃ to room temperature under an inert atmosphere before handling.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the described synthesis routes. Please note that the purity and yield are highly dependent on the experimental conditions and the purity of the starting materials.

| Synthesis Route | Starting Material(s) | Key Reaction Conditions | Purification Method | Typical Yield | Expected Purity |

| Direct Chlorination | Osmium metal, Chlorine gas | 450-500°C, controlled Cl₂ flow | Sublimation | High | >99% |

| Thermal Decomposition | Osmium(IV) chloride | 450-500°C, high vacuum | Removal of Cl₂ byproduct | Quantitative | High (>99%) |

| Dehydration | This compound hydrate | 150-200°C, vacuum, with SOCl₂ or HCl | None typically required | High | >98% |

Safety Considerations

-

Osmium compounds, particularly osmium tetroxide (which can be formed as a byproduct), are highly toxic and volatile. All manipulations should be carried out in a well-ventilated fume hood.

-

Chlorine gas is a strong oxidizing agent and is highly corrosive and toxic. Appropriate safety precautions, including the use of personal protective equipment and a proper gas handling system, are essential.

-

Thionyl chloride and hydrogen chloride are corrosive and toxic. Handle these reagents with care in a fume hood.

-

High-temperature reactions should be conducted with appropriate shielding and temperature control.

By following these detailed protocols and adhering to strict safety measures, researchers can successfully synthesize high-purity anhydrous this compound for a variety of applications in chemistry and materials science.

References

In-Depth Technical Guide to Osmium(III) Chloride: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of osmium(III) chloride, covering its anhydrous and hydrated forms. It details their chemical and physical properties, provides step-by-step synthesis protocols, and explores their applications in catalysis and as precursors for potential therapeutic agents. The information is curated to support researchers and professionals in the fields of chemistry and drug development.

Chemical Identification and Properties

This compound, also known as osmium trichloride, exists in both an anhydrous and a hydrated form. The specific properties of each are crucial for their appropriate handling and application in experimental settings.

Table 1: CAS Numbers and Molecular Formulas for this compound

| Form | CAS Number | Molecular Formula |

| Anhydrous | 13444-93-4[1][2] | OsCl₃[2] |

| Hydrate (B1144303) | 14996-60-2[3] | OsCl₃·xH₂O |

| Trihydrate | 14996-60-2, 135296-80-9 | OsCl₃·3H₂O[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Anhydrous this compound | Hydrated this compound |

| Appearance | Black-brown crystals or powder[1] | Dark red to black powder and granules |

| Molar Mass | 296.58 g/mol [1] | 296.59 g/mol (anhydrous basis) |

| Melting Point | Decomposes at 560 °C[1] | Decomposes around 500 °C |

| Solubility | Soluble in water[1] | Soluble in water |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the synthesis and application of osmium compounds. The following sections provide step-by-step procedures for the preparation of this compound and its use in a common catalytic reaction.

Synthesis of Anhydrous this compound

Anhydrous this compound can be synthesized by the direct reaction of osmium metal with chlorine gas at elevated temperatures.[1]

Experimental Workflow for Anhydrous this compound Synthesis

Caption: Workflow for the synthesis of anhydrous this compound.

Detailed Methodology:

-

Preparation: Place a known quantity of high-purity osmium metal powder into a quartz boat and position it in the center of a tube furnace.

-

Reaction: Heat the furnace to a temperature between 650 °C and 700 °C. Once the target temperature is reached, pass a slow stream of dry chlorine gas over the osmium metal.

-

Duration: Continue the reaction for 2 to 3 hours, or until all the osmium metal has reacted.

-

Collection: After the reaction is complete, stop the flow of chlorine gas and allow the furnace to cool to room temperature under a stream of an inert gas, such as argon or nitrogen.

-

Purification: The resulting black, crystalline this compound can be further purified by sublimation under vacuum if necessary.

Synthesis of this compound Hydrate

This compound hydrate is typically prepared by the reduction of osmium tetroxide in a hydrochloric acid solution.

Experimental Workflow for this compound Hydrate Synthesis

Caption: Workflow for the synthesis of this compound hydrate.

Detailed Methodology:

-

Preparation: In a well-ventilated fume hood, carefully dissolve osmium tetroxide (OsO₄) in a solution of concentrated hydrochloric acid and ethanol.

-

Reaction: Gently heat the solution to reflux for several hours. The color of the solution will change as the osmium is reduced from the +8 to the +3 oxidation state.

-

Isolation: After the reaction is complete, allow the solution to cool to room temperature.

-

Drying: Remove the solvent under reduced pressure using a rotary evaporator. The resulting dark solid is this compound hydrate. Further drying can be achieved by placing the product in a desiccator over phosphorus pentoxide (P₂O₅).

Osmium-Catalyzed Dihydroxylation of Alkenes

Osmium compounds are renowned catalysts for the dihydroxylation of alkenes. The Upjohn and Sharpless asymmetric dihydroxylation are two widely used methods. This compound hydrate can serve as a precursor to the active osmium tetroxide catalyst in these reactions.[4][5]

Experimental Workflow for Upjohn Dihydroxylation of Cyclohexene (B86901)

Caption: Workflow for the Upjohn dihydroxylation of cyclohexene.

Detailed Methodology:

-

Reaction Setup: To a solution of cyclohexene (1.0 mmol) in a mixture of acetone and water (10:1 v/v, 10 mL), add N-methylmorpholine N-oxide (NMO) (1.2 mmol).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of this compound hydrate (0.01 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Applications in Drug Development

While this compound itself is not typically the active pharmaceutical ingredient, it serves as a crucial precursor for the synthesis of organometallic osmium complexes that have shown promise as anticancer agents. These complexes exhibit diverse mechanisms of action, including redox modulation and the induction of endoplasmic reticulum (ER) stress.

Redox Modulation and Reactive Oxygen Species (ROS) Generation

Certain organo-osmium compounds can undergo redox activation within the reducing environment of cancer cells. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, and induce apoptosis.

Signaling Pathway of Osmium-Induced Redox Stress

Caption: Osmium complexes can induce redox stress and apoptosis in cancer cells.

Induction of Endoplasmic Reticulum (ER) Stress

Some osmium complexes have been shown to accumulate in the endoplasmic reticulum and induce the unfolded protein response (UPR), also known as ER stress.[6] Prolonged ER stress can trigger apoptosis, providing a p53-independent pathway for cancer cell death.[6] The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.[7][8]

Signaling Pathway of Osmium-Induced ER Stress

Caption: Osmium complexes can trigger ER stress, leading to apoptosis.

Safety and Handling

Osmium compounds, including this compound, should be handled with care due to their potential toxicity.

-

Handling: Always handle osmium compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of osmium waste according to institutional and local regulations for hazardous materials.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into specific applications and the synthesis of novel osmium complexes is encouraged for the advancement of science and medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. colonialmetals.com [colonialmetals.com]

- 3. americanelements.com [americanelements.com]

- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. Upjohn Dihydroxylation [organic-chemistry.org]

- 6. Node Shapes [gensoft.pasteur.fr]

- 7. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight of Osmium(III) Chloride and its Hydrated Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of anhydrous Osmium(III) chloride (OsCl₃) and its hydrated variants. It includes detailed experimental protocols for the determination of these properties, catering to the needs of researchers and professionals in chemistry and drug development.

Core Data Presentation

The molecular weights of this compound and its common hydrated form are summarized below. These values are crucial for stoichiometric calculations in synthesis, preparation of standard solutions, and interpretation of analytical data.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Notes |

| This compound (anhydrous) | OsCl₃ | 296.59[1] | Appears as dark gray to black powder. |

| This compound trihydrate | OsCl₃·3H₂O | 350.63 | A common hydrated form of OsCl₃. |

| This compound hydrate | OsCl₃·xH₂O | Variable | The degree of hydration can vary. |

Experimental Protocols for Molecular Weight Determination

Accurate determination of the molecular weight and the degree of hydration of this compound is critical for its application in research and development. The following are detailed methodologies for key analytical techniques.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful technique to confirm the molecular mass of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For inorganic compounds like OsCl₃, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a suitable method.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the OsCl₃ sample.

-

Dissolve the sample in 100 mL of 2% nitric acid to a final concentration of about 100 µg/mL. Ensure complete dissolution.

-

Prepare a series of calibration standards of known osmium concentrations.

-

-

Instrumentation (ICP-MS):

-

Plasma Conditions: Set the RF power to 1550 W, plasma gas flow to 15 L/min, auxiliary gas flow to 0.9 L/min, and nebulizer gas flow to 1.0 L/min.

-

Sample Introduction: Use a standard nebulizer and spray chamber. Set the sample uptake rate to approximately 0.4 mL/min.

-

Mass Spectrometer Settings: Monitor the isotopes of osmium (e.g., ¹⁸⁸Os, ¹⁸⁹Os, ¹⁹⁰Os, ¹⁹²Os) and chlorine (e.g., ³⁵Cl, ³⁷Cl).

-

-

Data Acquisition and Analysis:

-

Introduce the blank, calibration standards, and the OsCl₃ sample solution into the ICP-MS.

-

Measure the ion intensities for the osmium and chlorine isotopes.

-

The mass spectrum will show peaks corresponding to the isotopic distribution of osmium and its fragments. The position of these peaks on the m/z axis will confirm the mass of the osmium ions.

-

By analyzing the isotopic pattern, the elemental composition can be confirmed, and thus the molecular weight can be verified.

-

Thermogravimetric Analysis (TGA) for Determining Water of Hydration

Thermogravimetric analysis is an essential technique for determining the water of hydration in hydrated salts by measuring the change in mass of a sample as it is heated.

Methodology:

-

Sample Preparation:

-

Place 5-10 mg of the hydrated this compound sample into a ceramic or platinum TGA pan.

-

-

Instrumentation (TGA):

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 50 mL/min to prevent oxidation.

-

-

Data Acquisition and Analysis:

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show distinct mass loss steps corresponding to the loss of water molecules.

-

The temperature at which each mass loss occurs provides information about the binding strength of the water molecules.

-

Calculate the percentage of mass loss for each step.

-

From the percentage of mass loss, the number of water molecules per formula unit of OsCl₃ can be determined using stoichiometric calculations. For example, the complete dehydration of OsCl₃·3H₂O would result in a mass loss of approximately 15.4%.

-

Elemental Analysis

Elemental analysis provides the percentage composition of elements in a compound, which can be used to confirm its empirical formula and, in conjunction with other methods, its molecular formula and purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the dried OsCl₃ sample (typically 1-3 mg).

-

-

Instrumentation (CHN/S Analyzer and ICP-OES for Osmium):

-

For Osmium: The osmium content can be determined by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after appropriate acid digestion of the sample.

-

For Chlorine: Chlorine content can be determined by titration or ion chromatography after dissolving the compound.

-

-

Data Acquisition and Analysis:

-

The instruments provide the weight percentage of each element.

-

Compare the experimental weight percentages with the theoretical values calculated from the chemical formula (OsCl₃: Os ≈ 64.14%, Cl ≈ 35.86%).

-

Close agreement between the experimental and theoretical values confirms the elemental composition and purity of the sample.

-

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

The Evolving Legacy of Osmium(III) Chloride: A Technical Journey Through a Century of Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

From its early isolation in the nascent days of platinum group metal chemistry to its contemporary role as a precursor in catalysis and advanced anticancer therapeutics, Osmium(III) chloride (OsCl₃) has been a compound of significant scientific interest. This technical guide provides an in-depth exploration of the historical development of this compound research, detailing the evolution of its synthesis, characterization, and applications. Through a chronological examination of experimental protocols, a compilation of key quantitative data, and a visualization of its modern mechanistic pathways, this document serves as a comprehensive resource for researchers and professionals engaged in inorganic chemistry, materials science, and drug discovery.

A Historical Overview: From Discovery to Diversification

The story of this compound is intrinsically linked to the discovery of osmium itself. In 1803, English chemist Smithson Tennant, while investigating the residue of platinum ore dissolved in aqua regia, identified two new elements: iridium and osmium.[1] The name "osmium" was derived from the Greek word "osme," meaning "smell," due to the pungent odor of its volatile tetroxide (OsO₄).[1] Early research into osmium chemistry was fraught with challenges due to the element's rarity and the toxicity of its compounds.

The first systematic investigations into osmium chlorides were undertaken in the early 20th century. A landmark 1910 publication by Otto Ruff and Ferd. Bornemann in "Zeitschrift für anorganische Chemie" detailed the synthesis and properties of various osmium oxides and chlorides, laying the groundwork for future research.[2] These early studies established the fundamental methods for preparing this compound, which, with refinements, are still relevant today.

Over the decades, research has expanded from fundamental synthesis and characterization to exploring the diverse applications of this compound. Its utility as a precursor for catalytic converters and, more recently, for the synthesis of organometallic anticancer agents has driven a resurgence of interest in its chemistry.

Synthesis of this compound: A Tale of Two Methods

The preparation of this compound has historically been dominated by two primary methods: the direct chlorination of osmium metal and the thermal decomposition of Osmium(IV) chloride.

Historical Experimental Protocols

2.1.1. Direct Chlorination of Osmium Metal (circa early 20th Century)

This method, employed by early researchers like Ruff and Bornemann, involves the high-temperature reaction of osmium metal with chlorine gas.

-

Apparatus: A porcelain or silica (B1680970) tube heated in a furnace was typically used. One end of the tube was connected to a chlorine gas source, and the other end led to a collection vessel.

-

Procedure:

-

Finely divided osmium metal was placed in a porcelain boat within the reaction tube.

-

A stream of dry chlorine gas was passed through the tube.

-

The furnace was heated to a temperature above 650 °C.

-

The volatile osmium chlorides formed were carried by the chlorine stream and condensed in a cooler part of the apparatus.

-

This process initially forms the higher oxidation state Osmium(IV) chloride (OsCl₄) as a dark red sublimate.

-

To obtain this compound, the OsCl₄ was then heated in a stream of chlorine mixed with an inert gas, or under reduced pressure, to induce thermal decomposition.

-

2.1.2. Thermal Decomposition of Osmium(IV) Chloride (circa early 20th Century)

This method serves as a purification or conversion step following the direct chlorination of osmium.

-

Apparatus: A similar tube furnace setup as described above was used.

-

Procedure:

-

The previously synthesized Osmium(IV) chloride was placed in the reaction tube.

-

The tube was heated to a temperature above 450 °C under a stream of inert gas (e.g., nitrogen or carbon dioxide) or in a sealed, evacuated tube.

-

Osmium(IV) chloride decomposes to yield black-brown crystals of this compound and chlorine gas.[3]

-

The chlorine gas was swept away by the inert gas stream or collected in a cold trap.

-

Modern Experimental Protocols

Modern synthesis methods are largely refinements of these historical procedures, with improved control over reaction conditions and purity.

2.2.1. Synthesis of Anhydrous this compound

-

Reaction: 2 Os + 3 Cl₂ → 2 OsCl₃

-

Procedure: High-purity osmium powder is heated to 650-700 °C in a quartz tube under a controlled flow of dry chlorine gas. The resulting OsCl₃ is collected in a cooler zone of the reactor. The process requires careful handling due to the toxicity of chlorine and the volatility of potential osmium oxide byproducts.

2.2.2. Synthesis via Thermal Decomposition of Osmium(IV) Chloride

-

Reaction: 2 OsCl₄ → 2 OsCl₃ + Cl₂

-

Procedure: Osmium(IV) chloride is heated to approximately 500 °C in a sealed, evacuated quartz ampoule. The decomposition yields crystalline this compound. This method is often preferred for obtaining a purer, more crystalline product.

2.2.3. Preparation of this compound Hydrate (B1144303)

This compound is also commercially available as a hydrate (OsCl₃·xH₂O), which is more soluble in water and often used as a starting material in coordination chemistry. It is typically prepared by dissolving an appropriate osmium precursor in hydrochloric acid and carefully evaporating the solution.

Characterization of this compound: An Evolving Toolkit

The methods for characterizing this compound have evolved significantly over time, reflecting the advancements in analytical chemistry.

Historical Characterization Methods (Early 20th Century)

-

Elemental Analysis: Gravimetric analysis was the primary method for determining the elemental composition of osmium chlorides. This involved the careful precipitation of osmium as a salt or the metal itself, followed by weighing.

-

Physical Properties: Early researchers meticulously documented the color, crystalline form, and solubility of this compound in various solvents. The melting point was often described as a decomposition temperature.

-

Chemical Reactivity: The reactivity of OsCl₃ with water, acids, and bases was a key aspect of its early characterization.

Modern Characterization Techniques

-

X-ray Crystallography: Single-crystal and powder X-ray diffraction have been instrumental in definitively determining the crystal structure of this compound.

-

Spectroscopy:

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the Os-Cl bonds.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the oxidation state of the osmium atom.

-

-

Magnetic Susceptibility: Measurements of magnetic susceptibility help to confirm the d⁵ electron configuration of the Os(III) ion.

Quantitative Data

The following tables summarize some of the key quantitative data for this compound, comparing historical and modern values where available.

Table 1: Physical and Chemical Properties of Anhydrous this compound

| Property | Historical Data (Early 20th Century) | Modern Data |

| Formula | OsCl₃ | OsCl₃ |

| Molar Mass | ~296.5 g/mol | 296.58 g/mol [4] |

| Appearance | Black-brown crystalline powder | Black-brown crystals[3] |

| Melting Point | Decomposes above 450 °C | 560 °C (decomposes)[5] |

| Solubility in Water | Described as soluble | Soluble[5] |

| Solubility in Organic Solvents | Limited data available | Insoluble in non-polar organic solvents |

Table 2: Properties of this compound Hydrate

| Property | Data |

| Formula | OsCl₃·xH₂O |

| Appearance | Dark green crystals[3] |

| Solubility in Water | Soluble |

| Applications | Precursor in coordination chemistry[3] |

Modern Applications: Catalysis and Drug Development

While historically of primarily academic interest, this compound has emerged as a valuable precursor in two key areas of modern research: catalysis and anticancer drug development.

Catalysis

This compound and its derivatives are effective catalysts for a variety of organic transformations, including:

-

Oxidation Reactions: Osmium-based catalysts are used for the oxidation of alkanes and alcohols.

-

Hydrogenation Reactions: Osmium complexes can catalyze the hydrogenation of various functional groups.

The general workflow for utilizing this compound as a catalyst precursor is depicted below.

Anticancer Drug Development

A significant area of contemporary research involves the use of osmium compounds, often synthesized from this compound, as potential anticancer agents. These compounds exhibit different mechanisms of action compared to traditional platinum-based drugs, offering a potential route to overcome drug resistance. A common proposed mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis.

The signaling pathway for this mechanism is illustrated below.

Conclusion

The journey of this compound research from a curiosity of early inorganic chemistry to a precursor for cutting-edge applications in catalysis and medicine highlights the enduring importance of fundamental chemical inquiry. The historical development of its synthesis and characterization has paved the way for modern innovations. As researchers continue to explore the rich coordination chemistry of osmium, OsCl₃ will undoubtedly remain a key starting material, promising further discoveries and applications in the years to come.

References

The Core Chemistry of Trichloroosmium: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, reactivity, and catalytic applications of trichloroosmium (OsCl₃), a pivotal precursor in osmium chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile compound.

Introduction

Trichloroosmium, or osmium(III) chloride, is a key inorganic compound that serves as a gateway to a wide array of organometallic and coordination complexes of osmium. Available as a black-brown anhydrous solid or a dark green trihydrate (OsCl₃·3H₂O), its significance lies in its utility as a precursor for catalysts and advanced materials.[1] This document provides a detailed overview of its fundamental properties, synthesis, and core reaction chemistry.

Physicochemical Properties

Trichloroosmium is a crystalline solid that is soluble in water.[1] The anhydrous form has a melting point of 560 °C (decomposes), while the trihydrate decomposes upon heating.[1][2]

Crystal Structure and Bonding

Anhydrous trichloroosmium crystallizes in the monoclinic C2/m space group. The structure features a two-dimensional honeycomb network of osmium atoms. Each osmium atom is octahedrally coordinated by six chlorine atoms, with the octahedra sharing edges.

Table 1: Crystallographic and Structural Data for Anhydrous Trichloroosmium (OsCl₃)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Os-Cl Bond Lengths | 2.40 - 2.50 Å |

| Source: | [3] |

Synthesis of Trichloroosmium

Synthesis of Anhydrous Trichloroosmium

Anhydrous this compound can be prepared through two primary methods:

-

Direct Chlorination: The reaction of elemental osmium with chlorine gas at elevated temperatures.[1]

-

Reaction: 2 Os + 3 Cl₂ → 2 OsCl₃

-

-

Thermal Decomposition: The heating of osmium(IV) chloride, which results in the loss of chlorine.[1]

-

Reaction: 2 OsCl₄ → 2 OsCl₃ + Cl₂

-

Experimental Protocol: Synthesis of Anhydrous Cerium(III) Chloride (as an illustrative example for anhydrous metal chloride synthesis)

Note: A detailed, step-by-step, publicly available protocol for the synthesis of anhydrous OsCl₃ is not readily found in the searched literature. The following is a general procedure for the synthesis of an anhydrous metal chloride, cerium(III) chloride, which illustrates the techniques often required to handle hygroscopic materials.

Materials: Cerium(III) chloride heptahydrate, Argon gas, vacuum line, heating mantle, flask, magnetic stirrer.

Procedure:

-

Place cerium(III) chloride heptahydrate in a flask equipped with a magnetic stirrer and connect it to a vacuum line.

-

Gradually heat the flask to 90°C under vacuum (0.1-0.2 mm) over 30 minutes.

-

Continue heating at 90-100°C for 1.5 hours with intermittent shaking to yield the monohydrate.

-

Gradually increase the temperature to 140°C over 30 minutes under high vacuum.

-

Maintain the temperature at 140-150°C for 2 hours with gentle stirring to obtain the fine, white powder of anhydrous cerium(III) chloride.[4]

-

Cool the flask under argon and transfer the anhydrous product to an inert atmosphere glovebox for storage.

Fundamental Reaction Chemistry

Trichloroosmium serves as a versatile starting material for a variety of osmium complexes. Its reactions often involve the substitution of its chloride ligands or a change in the oxidation state of the osmium center.

Formation of Dichlorodihydridoosmium(IV) Complexes

A key reaction of OsCl₃·xH₂O is its conversion to dichlorodihydridoosmium(IV) complexes upon reaction with phosphine (B1218219) ligands in a reducing solvent like boiling 2-propanol. These complexes are important in their own right as catalysts and synthetic intermediates.

Reaction: OsCl₃·xH₂O + PR₃ (in boiling 2-propanol) → OsH₂Cl₂(PR₃)₂

Synthesis of Arene-Osmium Complexes

Trichloroosmium is a precursor for the synthesis of arene-osmium complexes, which are of significant interest in catalysis and medicinal chemistry. These "piano-stool" complexes are typically formed by reacting OsCl₃ with an arene, often leading to dimeric structures that can be further derivatized.

Experimental Protocol: Synthesis of a Mixture of [OsCl₂(η⁶-p-cymene)(κ¹-dppm)] and [OsCl(η⁶-p-cymene)(κ²-dppm)]⁺Cl⁻

Materials: [OsCl₂(η⁶-p-cymene)]₂ dimer, 1,1-bis(diphenylphosphino)methane (dppm), acetonitrile, nitrogen atmosphere.

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve 146.5 mg (0.185 mmol) of [OsCl₂(η⁶-p-cymene)]₂ in 30 mL of degassed acetonitrile.

-

Add 143.4 mg (0.373 mmol) of dppm to the solution.

-

Reflux the mixture for 1.5 hours under nitrogen.

-

After cooling, filter the solution and remove the solvent in vacuo.

-

Wash the crude product with diethyl ether (3 x 10 mL) and dry in vacuo to yield the product mixture.[1]

Reactions with Other Ligands

Trichloroosmium reacts with a variety of other ligands, including pincer ligands and nitrones, to form stable complexes. For instance, OsCl₃·3H₂O reacts in high yield with diphosphine ligands to form Os(III) pincer complexes.[5] It also reacts with substituted nitrones in a 1:1 molar ratio to yield octahedral osmium(III) complexes.[6]

Catalytic Applications

Osmium complexes derived from trichloroosmium are active catalysts in a range of organic transformations, most notably in oxidation reactions.

Alkane Oxidation

Osmium-catalyzed oxidation of alkanes, often using hydrogen peroxide as the oxidant, has been a subject of significant research. The mechanism is believed to involve the generation of highly reactive hydroxyl radicals.

Proposed Mechanistic Steps in Osmium-Catalyzed Alkane Oxidation:

-

Activation of Oxidant: The osmium catalyst reacts with H₂O₂ to generate hydroxyl radicals (•OH).

-

Hydrogen Abstraction: The hydroxyl radical abstracts a hydrogen atom from the alkane (R-H) to form an alkyl radical (R•).

-

Oxygenation: The alkyl radical reacts with molecular oxygen (if present) or other oxygen sources to form peroxy radicals (ROO•) and subsequently hydroperoxides (ROOH), which can then be converted to alcohols and ketones.

Table 2: Quantitative Data on Osmium-Catalyzed Cyclohexane Oxidation

| Catalyst System | Oxidant | Temperature (°C) | Product(s) | Turnover Number (TON) |

| Os₃(CO)₁₂/Pyridine | H₂O₂ | - | Cyclooctyl hydroperoxide, Cyclooctanone, Cyclooctanol | up to 60,000 |

| (salen)osmium(VI) nitrido complex | H₂O₂ | ambient | Alcohols, Ketones | up to 2230 |

| Source: | [2][7] |

Spectroscopic Characterization

The characterization of trichloroosmium and its derivatives relies heavily on spectroscopic techniques.

NMR Spectroscopy

While OsCl₃ itself is paramagnetic and not readily studied by NMR, its diamagnetic complexes provide rich information. ¹H NMR is particularly useful for characterizing hydride ligands, which typically appear at very high fields (up to -40 ppm).[8] ¹⁸⁷Os NMR, although challenging due to low sensitivity, can provide direct information about the osmium center and its coordination environment.[9]

Table 3: General ¹H and ¹³C NMR Chemical Shift Ranges for Ligands in Osmium Complexes

| Nucleus | Ligand Type | Typical Chemical Shift Range (ppm) |

| ¹H | Hydride | 0 to -40 |

| ¹H | Arene | 5 - 8 |

| ¹³C | Arene | 80 - 120 |

| Source: | [8] |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the bonding in osmium complexes. The Os-Cl stretching vibrations are typically observed in the far-IR region. In carbonyl complexes, the C-O stretching frequency is a sensitive probe of the electronic environment of the metal center.

Table 4: Selected Vibrational Frequencies for Osmium Complexes

| Complex Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Osmium Chlorides | ν(Os-Cl) | 292 - 311 |

| Osmium Hydrides | ν(Os-H) | 1900 - 2200 |

| Osmium Carbonyls | ν(C≡O) | 1800 - 2100 |

| Source: | [10] |

Conclusion

Trichloroosmium is a cornerstone of osmium chemistry, providing access to a vast landscape of molecular architectures and catalytic functions. Its fundamental reactions, leading to the formation of hydride, arene, and other complexes, underscore its importance as a versatile precursor. The catalytic prowess of its derivatives, particularly in oxidation reactions, continues to be an active area of research with potential applications in fine chemical synthesis and beyond. A thorough understanding of its synthesis, structure, and reactivity is therefore essential for any researcher working in the field of osmium chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Osmium » osmium trichloride [webelements.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. stahl.chem.wisc.edu [stahl.chem.wisc.edu]

- 9. (Os) Osmium NMR [chem.ch.huji.ac.il]

- 10. Osmium chloride (OsCl3) | Cl3Os | CID 83468 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidation States of Osmium in Chloride Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary oxidation states of osmium in its binary chloride compounds, focusing on their synthesis, structural characteristics, and physicochemical properties. This document is intended to serve as a valuable resource for professionals in research and development who work with platinum group metals and their complexes.

Introduction to Osmium Chlorides

Osmium, a dense and rare platinum group metal, exhibits a wide range of oxidation states in its compounds, from +2 to +8. In combination with chlorine, osmium forms several stable binary chlorides, with the most common oxidation states being +3 and +4. Higher and lower oxidation states are also known but can be less stable. Understanding the chemistry of these compounds is crucial for their application in catalysis, materials science, and as precursors for the synthesis of other osmium-containing molecules, including potential therapeutic agents.

Osmium(II) Chloride (OsCl₂)

Osmium in the +2 oxidation state forms osmium(II) chloride, a dark brown, hygroscopic solid. It is almost insoluble in water but finds solubility in ethanol (B145695) and ether.[1]

Osmium(III) Chloride (OsCl₃)

This compound is a black-brown crystalline solid and is one of the more common chloride compounds of osmium.[2] It is soluble in water and serves as a precursor for the synthesis of various osmium complexes, including organometallics.[2][3] A hydrated form, OsCl₃·3H₂O, also exists as dark green crystals.[2]

Osmium(IV) Chloride (OsCl₄)

Osmium(IV) chloride, or osmium tetrachloride, is a red-black crystalline solid that exists in two polymorphic forms.[4] It is a key intermediate in osmium chemistry and is used to prepare other osmium complexes.[4] Osmium tetrachloride reacts with water and is soluble in hydrochloric acid.[4]

Osmium(V) Chloride (OsCl₅)

Osmium(V) chloride is a black, dimeric solid.[5] It is sparingly soluble in non-polar solvents but dissolves in phosphorus oxychloride (POCl₃) to form a red-brown solution.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the binary osmium chlorides.

Table 1: Physical Properties of Osmium Chlorides

| Compound | Formula | Molar Mass ( g/mol ) | Color | Melting Point (°C) | Density (g/cm³) |

| Osmium(II) Chloride | OsCl₂ | 261.14[1] | Dark brown[1] | 450[1] | 4.38[1] |

| This compound | OsCl₃ | 296.58[3] | Black-brown[2] | 560 (decomposes)[3] | - |

| Osmium(IV) Chloride | OsCl₄ | 332.04[4] | Red-black[4] | Decomposes at 323[4] | 4.38[4] |

| Osmium(V) Chloride | OsCl₅ | 367.48[5] | Black[5] | 160 (decomposes)[5] | 4.09[5] |

Table 2: Structural and Spectroscopic Data of Osmium Chlorides

| Compound | Crystal Structure | Key Bond Lengths (Å) | Magnetic Properties | IR/Raman Data (cm⁻¹) |

| Osmium(II) Chloride | - | - | - | - |

| This compound | Monoclinic, C2/m space group. Os atoms form a 2D honeycomb network.[6] | - | Paramagnetic[7] | - |

| Osmium(IV) Chloride | Orthorhombic, Cmmm space group. Edge-sharing OsCl₆ octahedra forming a chain.[4] | Os-Cl: 2.27 (shorter), 2.40 (longer)[8] | Low-spin S=1 state.[9] Weak magnetic exchange coupling.[9] | - |

| Osmium(V) Chloride | Dimeric, isomorphic with ReCl₅.[5] | - | - | - |

Experimental Protocols

The synthesis of osmium chlorides often involves high temperatures and reactive reagents, requiring careful handling in an inert atmosphere.

Synthesis of this compound (OsCl₃)

This compound can be prepared by the direct chlorination of osmium metal at elevated temperatures.[2]

Reaction: 2 Os + 3 Cl₂ → 2 OsCl₃[2]

Conceptual Protocol:

-

Place osmium metal powder in a quartz tube furnace.

-

Pass a stream of dry chlorine gas over the metal.

-

Heat the furnace to a high temperature (e.g., > 600 °C).

-

The product, OsCl₃, forms as a crystalline solid.

-

Cool the system under an inert atmosphere before handling the product.

Alternatively, OsCl₃ can be obtained by the thermal decomposition of OsCl₄.[2]

Reaction: 2 OsCl₄ → 2 OsCl₃ + Cl₂[2]

Synthesis of Osmium(IV) Chloride (OsCl₄)

A common laboratory preparation involves the reaction of osmium tetroxide with a chlorinating agent like thionyl chloride.[4]

Reaction: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂[4]

Conceptual Protocol:

-

In a fume hood, dissolve osmium tetroxide in an excess of thionyl chloride.

-

The reaction proceeds to form a brown polymorph of OsCl₄.[4]

-

Carefully remove the excess volatile reactants and byproducts under reduced pressure.

-

The resulting solid is OsCl₄.

Another route is the direct chlorination of osmium metal at high temperatures.[4]

Reaction: Os + 2 Cl₂ → OsCl₄[4]

Synthesis of Osmium(V) Chloride (OsCl₅)

Osmium(V) chloride can be synthesized by reacting osmium hexafluoride with an excess of boron trichloride (B1173362).[5]

Reaction: 2 OsF₆ + 4 BCl₃ → 2 OsCl₅ + 4 BF₃ + Cl₂[5]

Conceptual Protocol:

-

Condense osmium hexafluoride and an excess of boron trichloride in a reaction vessel at low temperature.

-

Allow the mixture to warm slowly to room temperature.

-

The reaction produces OsCl₅ as a black solid.

-

Remove the volatile byproducts (BF₃ and Cl₂) by vacuum distillation.

An alternative synthesis involves the reaction of osmium tetroxide with sulfur dichloride and chlorine.[5]

Reaction: 2 OsO₄ + 8 SCl₂ + 5 Cl₂ → 2 OsCl₅ + 8 SOCl₂[5]

Synthesis of Osmium(II) Chloride (OsCl₂)

Osmium(II) chloride can be prepared through the disproportionation of this compound at high temperature in a vacuum.[1]

Reaction: 2 OsCl₃ → OsCl₂ + OsCl₄[1]

Conceptual Protocol:

-

Heat this compound in a sealed, evacuated quartz tube to approximately 500 °C.[1]

-

OsCl₃ disproportionates to form solid OsCl₂ and volatile OsCl₄.

-

The OsCl₄ can be sublimed away, leaving behind OsCl₂.

Visualization of Relationships and Workflows

Relationships Between Osmium Chloride Oxidation States

The following diagram illustrates the synthetic and decomposition pathways connecting the different oxidation states of osmium chlorides.

Experimental Workflow for OsCl₄ Synthesis from OsO₄

This diagram outlines the general workflow for the synthesis of osmium(IV) chloride from osmium tetroxide and thionyl chloride.

Experimental Workflow for OsCl₅ Synthesis from OsF₆

This diagram outlines the general workflow for the synthesis of osmium(V) chloride from osmium hexafluoride and boron trichloride.

References

- 1. Osmium chloride (OsCl3) | Cl3Os | CID 83468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. The magnetic susceptibilities of osmium(IV) hexahalide complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Unraveling the Elusive Crystal Structure of Osmium(III) Chloride: A Technical Overview

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a concise technical overview of the current state of knowledge regarding the crystal structure and polymorphism of osmium(III) chloride (OsCl₃). This guide addresses the significant challenges in characterizing this inorganic compound and outlines the established synthetic routes and analytical techniques employed in its study.

This compound, an inorganic compound with the formula OsCl₃, typically appears as black-brown or dark-grey crystals.[1] It is also known to form a dark green trihydrate, OsCl₃·3H₂O.[1] While these general characteristics are established, a detailed understanding of the crystal structure and the existence of polymorphic forms of the anhydrous compound remains a complex and not fully resolved area of inorganic chemistry.

Synthesis of this compound

The primary methods for synthesizing anhydrous this compound are:

-

Direct Chlorination: This involves the reaction of osmium metal with chlorine gas. The reaction is represented as: 2Os + 3Cl₂ → 2OsCl₃[1]

-

Thermal Decomposition: Anhydrous OsCl₃ can also be obtained by heating osmium(IV) chloride (OsCl₄), which causes it to lose a chlorine atom. The reaction is as follows: 2OsCl₄ → 2OsCl₃ + Cl₂[1]

The hydrated form, this compound trihydrate, is typically prepared by dissolving the anhydrous form in water and subsequent crystallization.

The Challenge of Crystal Structure Determination

The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction has been challenging, largely due to the difficulties in growing single crystals of sufficient size and quality. X-ray diffraction (XRD) stands as the principal technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing crucial data on lattice parameters, space groups, bond lengths, and bond angles.[2]

One theoretical study on a monolayer of OsCl₃ suggests a structure belonging to the C2/m space group , where the osmium atoms form a two-dimensional honeycomb lattice. However, it is important to note that this pertains to a monolayer and may not represent the bulk crystal structure.

Polymorphism in Osmium Chlorides

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is well-documented for other osmium chlorides, such as osmium(IV) chloride. This suggests that this compound may also exhibit polymorphism. However, to date, distinct polymorphic forms of anhydrous OsCl₃ have not been experimentally isolated and characterized with detailed crystallographic data. The exploration of different synthetic conditions, such as varying temperature and pressure, may lead to the discovery of new polymorphs.

Experimental Protocols: A General Approach

While specific, detailed experimental protocols for the synthesis and crystallographic analysis of different OsCl₃ polymorphs are scarce in the literature, a general workflow can be outlined based on standard inorganic chemistry and crystallography practices.

Synthesis and Crystal Growth Workflow

Caption: A generalized workflow for the synthesis of anhydrous OsCl₃ and subsequent crystal growth.

Crystallographic Analysis Workflow

Caption: The process of determining the crystal structure from a single crystal of OsCl₃.

Quantitative Data Summary

Due to the lack of definitive single-crystal X-ray diffraction studies on anhydrous this compound, a comprehensive table of quantitative crystallographic data for its polymorphs cannot be provided at this time. The table below is intended to serve as a template for when such data becomes available.

Table 1: Crystallographic Data for this compound Polymorphs (Hypothetical)

| Parameter | Polymorph α | Polymorph β |

| Crystal System | - | - |

| Space Group | - | - |

| a (Å) | - | - |

| b (Å) | - | - |

| c (Å) | - | - |

| α (°) | - | - |

| β (°) | - | - |

| γ (°) | - | - |

| Volume (ų) | - | - |

| Z | - | - |

| Calculated Density (g/cm³) | - | - |

| R-factor (%) | - | - |

Future Outlook

The definitive characterization of the crystal structure and polymorphism of this compound remains an open area for research. Future work will likely focus on the development of novel crystal growth techniques to obtain single crystals suitable for X-ray diffraction analysis. Such studies will be instrumental in providing the fundamental structural information needed to fully understand the properties and reactivity of this compound, which may have implications for its applications in catalysis and materials science. This guide will be updated as new, validated crystallographic data becomes available.

References

Unveiling Osmium(III) Chloride: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium(III) chloride (OsCl₃), a compound of the rare platinum group metal osmium, holds significance in various chemical syntheses, including the preparation of novel catalytic and therapeutic agents. While the discovery of osmium by Smithson Tennant in 1803 is well-documented, the specific history of the isolation and first synthesis of its trichloride (B1173362) is more nuanced. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of osmium and the subsequent first successful synthesis of this compound, presenting the available experimental details for the scientific community.

The Discovery of Osmium: The Precursor to its Compounds

The journey to understanding this compound begins with the discovery of its constituent element. In 1803, English chemist Smithson Tennant was investigating the insoluble residue of platinum ore that remained after dissolution in aqua regia, a potent mixture of nitric and hydrochloric acids.[1] This dark, metallic powder was previously dismissed by other chemists as mere graphite.[1]

Tennant, however, suspected the presence of new elements. Through a series of chemical treatments, he successfully isolated two new metals: iridium and osmium.[1] He named osmium after the Greek word "osme," meaning "smell," due to the pungent and unpleasant odor of its volatile oxide, osmium tetroxide (OsO₄).[1]

The First Synthesis of this compound: A Historical Perspective

While Tennant's discovery of osmium laid the foundation, the first documented synthesis of this compound in its anhydrous form is not as clearly attributed to a single individual in readily available primary literature from the early 19th century. However, historical chemical treatises, most notably Gmelin's Handbook of Inorganic Chemistry, provide a comprehensive account of the early investigations into osmium and its compounds.

Based on compilations of early chemical knowledge, the first successful preparation of anhydrous this compound can be attributed to the direct chlorination of osmium metal at elevated temperatures.

Experimental Protocol: First Synthesis of Anhydrous this compound

The earliest reliable method for synthesizing this compound involves the direct reaction of osmium metal with chlorine gas.

Reaction:

2 Os(s) + 3 Cl₂(g) → 2 OsCl₃(s)

Methodology:

-